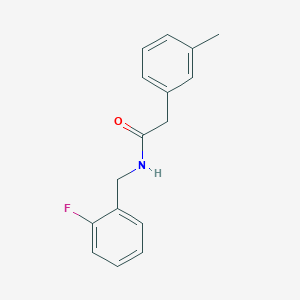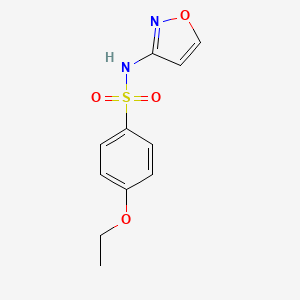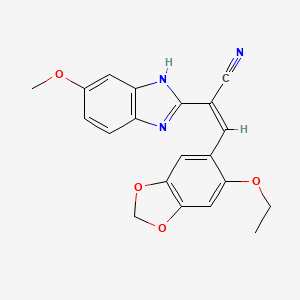![molecular formula C21H23NO B5381642 3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one CAS No. 60688-99-5](/img/structure/B5381642.png)
3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one, also known as DEAVP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the family of chalcones and has been found to have various biochemical and physiological effects. In
作用機序
The mechanism of action of 3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cell signaling pathways. It has been shown to inhibit the activity of tyrosine kinases, which play a key role in cancer cell growth and proliferation.
Biochemical and Physiological Effects
3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer activity. It has also been shown to have neuroprotective effects and to improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using 3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one in lab experiments is its unique chemical structure, which makes it an attractive target for drug discovery efforts. It has also been found to exhibit a wide range of biochemical and physiological effects, making it a versatile compound for scientific research.
However, there are also limitations to using 3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in certain experiments. It is also a relatively expensive compound, which can limit its use in large-scale experiments.
将来の方向性
There are many potential future directions for research involving 3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one. One area of interest is the development of new anti-cancer drugs based on its chemical structure. Another potential direction is the exploration of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Conclusion
In conclusion, 3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one is a unique chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one is needed to fully understand its potential therapeutic applications and to develop new drugs based on its chemical structure.
合成法
The synthesis of 3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one involves the reaction of 4-vinylbenzaldehyde and diethylamine in the presence of acetic acid and sodium acetate. The reaction mixture is then heated under reflux for several hours until the desired product is obtained. The yield of 3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one can be improved by using a solvent such as ethanol or methanol.
科学的研究の応用
3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one has been used in various scientific research applications, including cancer research, drug discovery, and medicinal chemistry. In cancer research, 3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been used as a lead compound for the development of new anti-cancer drugs.
In drug discovery, 3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one has been used as a scaffold for the design and synthesis of new compounds with potential therapeutic applications. Its unique chemical structure makes it an attractive target for drug discovery efforts.
特性
IUPAC Name |
(E)-3-[4-(diethylamino)phenyl]-1-(4-ethenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-4-17-7-12-19(13-8-17)21(23)16-11-18-9-14-20(15-10-18)22(5-2)6-3/h4,7-16H,1,5-6H2,2-3H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJRREYUUZBDTE-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-7-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5381560.png)
![5-ethyl-2-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5381568.png)

![2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5381577.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxy-1-methylethyl)piperidine-4-carboxamide](/img/structure/B5381584.png)


![N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5381605.png)
![N-(2,3-dimethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5381609.png)
![2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide](/img/structure/B5381614.png)
![2-(2-isopropylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5381626.png)


![N-benzyl-2-[(benzylideneamino)oxy]-N-[2-phenyl-1-(3-thienyl)ethyl]acetamide](/img/structure/B5381654.png)